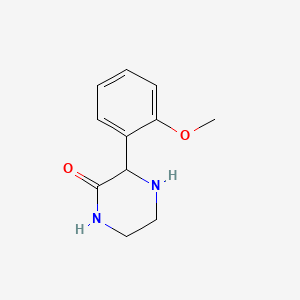

3-(2-Methoxyphenyl)piperazin-2-one

Description

3-(2-Methoxyphenyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 2-methoxyphenyl group at the 3-position. Piperazin-2-one derivatives are commonly synthesized via reductive amination or condensation reactions, as demonstrated in the preparation of peptidomimetics and cinnamide derivatives . The compound’s reactivity, particularly in phosphonate-forming reactions (e.g., with triethyl phosphite), highlights its utility as a substrate for synthesizing bisphosphonates and other derivatives .

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-9-5-3-2-4-8(9)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNMPZNLNHYRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(=O)NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734381 | |

| Record name | 3-(2-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246548-55-9 | |

| Record name | 3-(2-Methoxyphenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246548-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Antidepressant Activity

Studies have indicated that derivatives of piperazine compounds, including 3-(2-Methoxyphenyl)piperazin-2-one, exhibit significant antidepressant properties. Research has focused on their interaction with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation. The compound has shown potential in modulating serotonergic activity, thereby contributing to its antidepressant effects .

1.2. Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. It acts as a selective antagonist at dopamine D3 receptors, which are implicated in various neuropsychiatric disorders, including schizophrenia. The selectivity for D3 over D2 receptors is particularly noteworthy, as it may reduce side effects commonly associated with traditional antipsychotics .

Cytotoxicity and Cancer Research

2.1. Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell viability and induce apoptosis in malignant cells while maintaining lower toxicity levels in non-malignant cells . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell survival.

2.2. Structure-Activity Relationship Studies

The efficacy of this compound has been explored through structure-activity relationship (SAR) studies, which aim to optimize its anticancer properties by modifying its chemical structure. These studies have identified specific functional groups that enhance its biological activity while minimizing toxicity .

Neurological Applications

3.1. Drug Addiction and Relapse Prevention

The compound has been evaluated for its potential in treating drug addiction, particularly cocaine dependence. Research indicates that it can reduce cocaine-seeking behavior in rodent models, suggesting its utility as a therapeutic agent in addiction treatment . The ability to selectively inhibit dopamine D3 receptors may provide a novel approach to managing addiction without the adverse effects associated with other treatments.

Comparaison Avec Des Composés Similaires

Electron-Donating vs. Electron-Withdrawing Substituents

- Molecular weight: 244.21 g/mol .

- 1-(3-Chlorophenyl)piperazin-2-one hydrochloride : The chloro substituent provides moderate electron-withdrawing effects, influencing receptor binding. Molecular weight: 240.73 g/mol .

- 1-Methyl-3-phenylpiperazin-2-one (CAS 799796-66-0): A phenyl group at the 3-position lacks the methoxy group’s electron-donating properties, reducing polarity. This compound is used as a reference material in regulatory testing .

Key Differences :

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3-(2-Methoxyphenyl)piperazin-2-one | 2-Methoxyphenyl | 218.27* | Enhanced solubility due to methoxy group |

| 3-(4-Trifluoromethylphenyl)piperazin-2-one | 4-CF₃-phenyl | 244.21 | High lipophilicity, metabolic stability |

| 1-(3-Chlorophenyl)piperazin-2-one HCl | 3-Cl-phenyl | 240.73 | Moderate electron withdrawal |

*Calculated based on molecular formula.

Piperazin-2-one Derivatives with Extended Alkyl/Aryl Chains

HBK Series (HBK14–HBK19)

These compounds feature a 4-(2-methoxyphenyl)piperazine core linked to phenoxyethoxyethyl or phenoxypropyl chains with varying substituents (e.g., chloro, methyl, trimethylphenyl). For example:

- HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.

- HBK17: 1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.

Complex Hybrid Structures

- (5S)-5-Butyl-4-({1-[(4-fluorophenyl)methyl]-1H-imidazol-5-yl}methyl)-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one : A multi-substituted derivative (MW = 504.52 g/mol) with demonstrated activity in structural biology studies .

Physicochemical and Crystallographic Comparisons

- Crystal Structures: The quinoxaline derivative (C23H27N5O3) crystallizes in a monoclinic system (space group P21/n) with intramolecular hydrogen bonds stabilizing the structure . The cinnamide derivative (C31H34N2O6) adopts an orthorhombic lattice (space group P212121) with intermolecular C–H···O interactions enhancing crystal packing .

- Safety Profiles: 3-(Pyridin-2-yl)piperazin-2-one: Classified as non-hazardous under GHS . 1-(2-Methoxyphenyl)piperazine: Causes severe skin/eye irritation (GHS Category 1C) .

Méthodes De Préparation

Reaction Conditions and Optimization

-

Reagents :

-

1-(2-Methoxyphenyl)piperazine (1 equiv)

-

Chloroacetyl chloride (1.2 equiv)

-

Triethylamine (1.5 equiv, base)

-

Dichloromethane (solvent)

-

-

Procedure :

The reaction is conducted under reflux in anhydrous dichloromethane for 4–6 hours. Triethylamine neutralizes the generated HCl, driving the reaction forward. Post-reaction, the mixture is washed with water, and the organic layer is dried over magnesium sulfate. The product is isolated via rotary evaporation and recrystallized from ethanol.

Key Considerations:

-

Stoichiometry : Excess chloroacetyl chloride ensures complete conversion but risks diacylation byproducts.

-

Temperature : Reflux (~40°C) balances reaction rate and selectivity. Lower temperatures (<25°C) result in incomplete conversion, while higher temperatures promote decomposition.

-

Purification : Recrystallization from ethanol yields the pure compound as a white crystalline solid.

Alternative Synthesis via Cyclization of Precursor Amides

While less common, cyclization strategies offer a complementary route. For example, N-(2-methoxyphenyl)glycine derivatives can undergo intramolecular cyclization in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This method constructs the piperazin-2-one ring in a single step, though yields are typically lower (~50–60%) compared to alkylation.

Mechanistic Pathway

-

Activation : The carboxylic acid group of the glycine derivative reacts with DCC to form an active ester.

-

Nucleophilic Attack : The adjacent amine attacks the activated carbonyl, forming a six-membered transition state.

-

Ring Closure : Elimination of dicyclohexylurea yields the piperazin-2-one core.

Hydrochloride Salt Formation

For enhanced solubility and stability, the free base is often converted to its hydrochloride salt. Treatment with hydrochloric acid in ethanol precipitates this compound hydrochloride, characterized by a melting point of 215–217°C.

Analytical Validation:

-

HPLC : Retention time of 4.712 minutes (C18 column, 210 nm detection).

-

GC-MS : Molecular ion peak at m/z 206.24 (free base) and 242.70 (hydrochloride).

Comparative Analysis of Methods

| Parameter | Alkylation Method | Cyclization Method |

|---|---|---|

| Yield | 75–85% | 50–60% |

| Purity (HPLC) | >98% | 90–95% |

| Reaction Time | 4–6 hours | 12–24 hours |

| Scalability | High | Moderate |

The alkylation route is preferred for industrial applications due to higher yields and shorter reaction times, while cyclization methods remain valuable for exploratory syntheses of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.